

# Azido-PEG5-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

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## Compound of Interest

Compound Name: Azido-PEG5-NHS ester

Cat. No.: B605871

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Azido-PEG5-NHS ester**, a heterobifunctional crosslinker pivotal for advancements in bioconjugation, diagnostics, and targeted therapeutics. This document outlines its chemical properties, supplier details, experimental protocols for its application, and its role in innovative biomedical research.

## Introduction to Azido-PEG5-NHS Ester

**Azido-PEG5-NHS ester** is a versatile molecule that facilitates the covalent linkage of biomolecules. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by a hydrophilic polyethylene glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds. The azide group serves as a bioorthogonal handle for "click chemistry," a set of rapid, specific, and high-yield chemical reactions. This dual functionality allows for a two-step conjugation strategy, enabling the precise attachment of a wide range of molecules, including fluorophores, biotin, or therapeutic agents, to proteins, antibodies, and other biomolecules.<sup>[1][2]</sup> The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.<sup>[2]</sup>

## Supplier and Quantitative Data

A variety of suppliers offer **Azido-PEG5-NHS ester**, each with specific product grades and formulations. The following table summarizes key quantitative data from several suppliers to

aid in the selection of the most suitable product for your research needs.

Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	CAS Number	Storage Conditions
BroadPharm	BP-21659	C17H28N4O9	432.4	>98%	1433996-86-1	-20°C
MedchemExpress	HY-140757	C17H28N4O9	432.43	>98%	1433996-86-1	-20°C (in solvent)
CD Bioparticle s	CDPB-041192	C17H28N4O9	432.4	>98%	1433996-86-1	-20°C
Precise PEG	AG-1130	C17H28N4O9	432.43	>90%	1433996-86-1	-20°C
Santa Cruz Biotechnology	sc-484223	C17H28N4O9	432.43	-	1433996-86-1	-20°C

## Experimental Protocols

The following protocols provide a detailed methodology for a common application of **Azido-PEG5-NHS ester**: the labeling of a protein or antibody.

### Protocol 1: Amine-Reactive Labeling of a Protein with Azido-PEG5-NHS Ester

This protocol outlines the initial step of conjugating the **Azido-PEG5-NHS ester** to a protein via its primary amines.

#### Materials:

- Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
- **Azido-PEG5-NHS ester**

- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
- Desalting columns or dialysis equipment

#### Procedure:

- Reagent Preparation:
  - Equilibrate the vial of **Azido-PEG5-NHS ester** to room temperature before opening to prevent moisture condensation.[\[3\]](#)
  - Immediately before use, prepare a 10 mM stock solution of **Azido-PEG5-NHS ester** in anhydrous DMSO or DMF.[\[3\]](#)
- Protein Preparation:
  - Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5). Buffers containing primary amines like Tris should be avoided as they compete with the reaction.
- Conjugation Reaction:
  - Calculate the required volume of the 10 mM **Azido-PEG5-NHS ester** stock solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).
  - Add the calculated volume of the **Azido-PEG5-NHS ester** solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
  - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching and Purification:
  - To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

- Remove the excess, unreacted **Azido-PEG5-NHS ester** and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

## Protocol 2: Copper-Catalyzed "Click" Reaction (CuAAC)

This protocol describes the subsequent conjugation of an alkyne-containing molecule (e.g., a fluorescent probe) to the azide-functionalized protein.

### Materials:

- Azide-labeled protein (from Protocol 1)
- Alkyne-containing molecule (e.g., alkyne-fluorophore)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate (prepare fresh)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Desalting column or dialysis equipment

### Procedure:

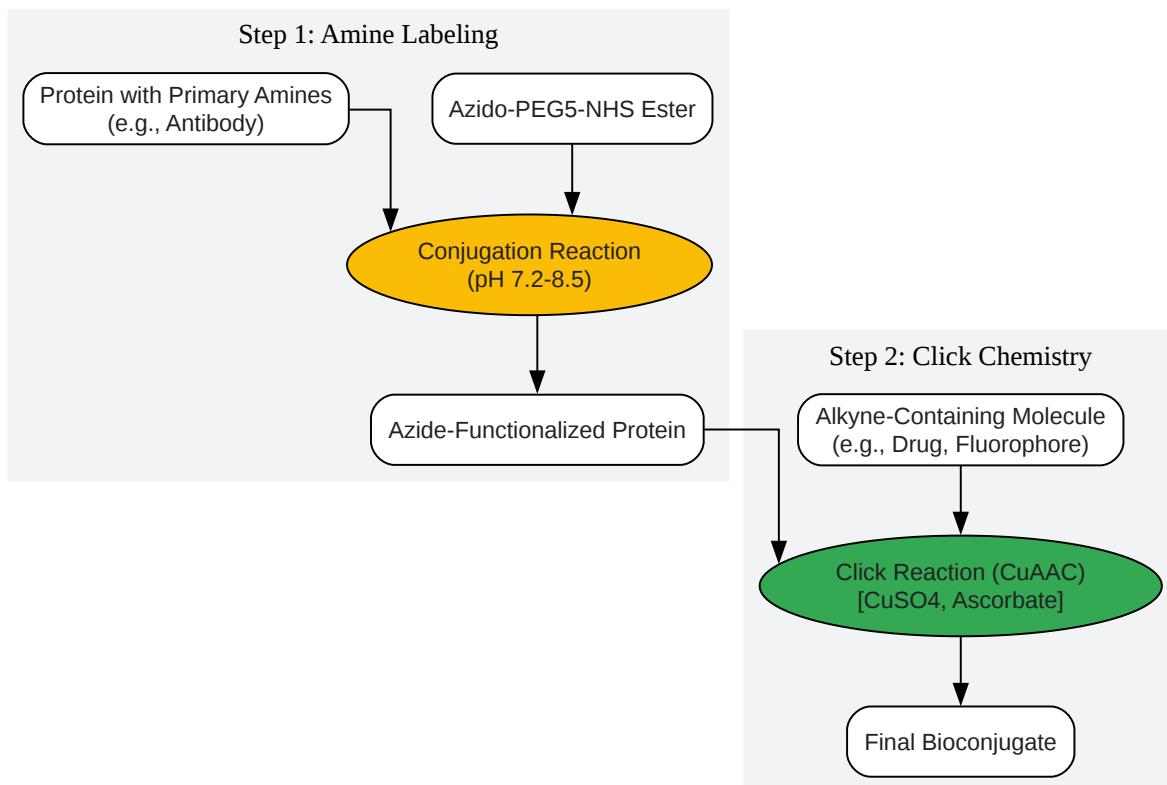
- Reagent Preparation:
  - Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
  - Prepare a 50 mM stock solution of  $\text{CuSO}_4$  in water.
  - Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).
  - Prepare a 100 mM stock solution of THPTA in water.
- Click Reaction:
  - In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

- In a separate tube, premix the CuSO<sub>4</sub> (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
- Add the CuSO<sub>4</sub>/sodium ascorbate mixture to the protein solution to initiate the click reaction.
- Incubate the reaction for 1-4 hours at room temperature.

- Purification:
  - Purify the final conjugate to remove excess reagents using a desalting column or dialysis.

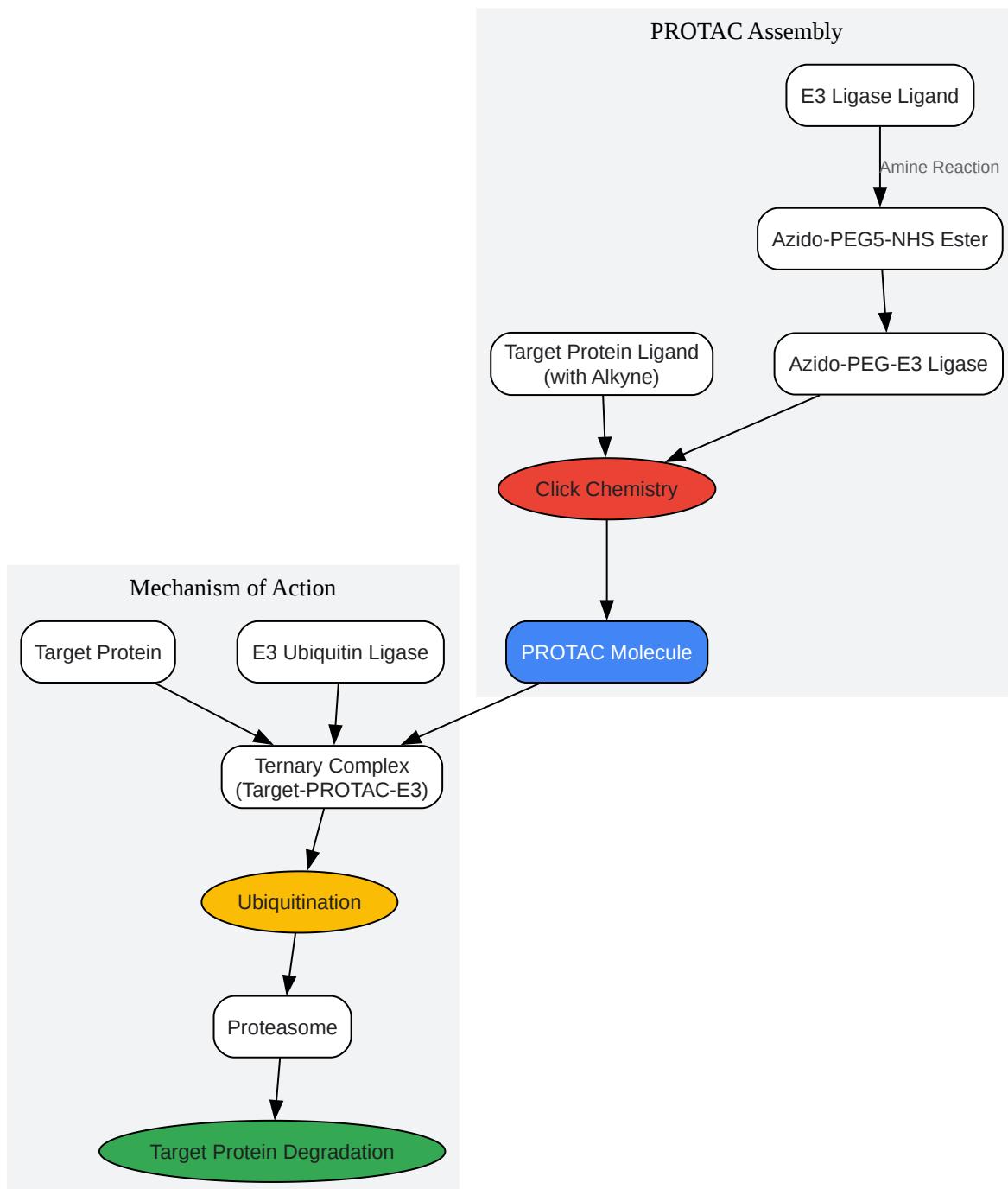
## Visualizations

The following diagrams illustrate the experimental workflow and a key application of **Azido-PEG5-NHS ester**.



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Caption: Experimental workflow for a two-step bioconjugation using **Azido-PEG5-NHS ester**.



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Caption: Role of **Azido-PEG5-NHS ester** in the synthesis and action of PROTACs for targeted protein degradation.

## Applications in Drug Development and Research

**Azido-PEG5-NHS ester** is instrumental in a multitude of applications within drug development and life science research:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
- PROTACs (Proteolysis Targeting Chimeras): Azido-PEG linkers are used in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal system to degrade specific target proteins.
- Diagnostic Imaging: Fluorophores or imaging agents can be conjugated to targeting molecules for *in vivo* imaging and diagnostic applications.
- Surface Modification: The azide group allows for the immobilization of proteins or other biomolecules onto alkyne-modified surfaces for applications such as biosensors and microarrays.
- Peptide and Protein PEGylation: The attachment of PEG chains can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.

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## References

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